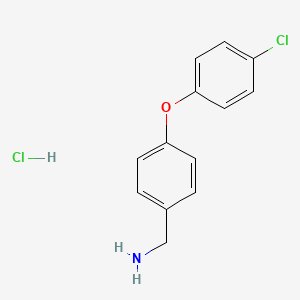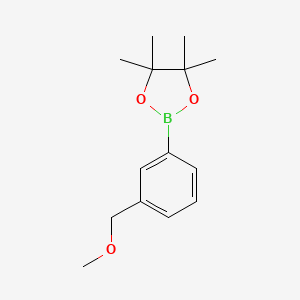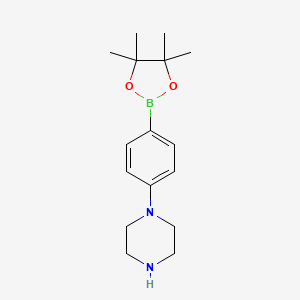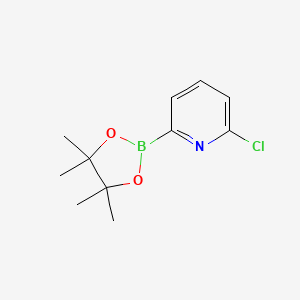
Lutetium(III) carbonate hydrate
Descripción general
Descripción
Lutetium(III) carbonate hydrate is an inorganic compound composed of lutetium, carbon, and oxygen. It is a white, odorless powder that is insoluble in water and has a melting point of 252 °C. Lutetium(III) carbonate hydrate is a versatile compound with a wide range of applications in the scientific and medical fields.
Aplicaciones Científicas De Investigación
Materials Science Applications
Lutetium(III) carbonate hydrate plays a critical role in the development of advanced materials, including scintillator crystals and luminescent materials. Scintillator crystals, such as LuAG-based crystals, are crucial for medical imaging, security screening, and nuclear physics research. These crystals offer high density and effective atomic number, making them ideal for gamma-ray detection. Lutetium-doped crystals, in particular, have been extensively studied for their superior scintillation properties, including light yield and energy resolution (Nikl et al., 2013).
Environmental Science Applications
In environmental science, the applications of Lutetium(III) carbonate hydrate include water treatment and environmental remediation technologies. For instance, physico-chemical treatment techniques for wastewater laden with heavy metals utilize compounds that can interact with or stabilize heavy metals, thus preventing their dissemination into the environment (Kurniawan et al., 2006). This is crucial for mitigating the environmental impact of industrial processes and ensuring the safety of drinking water.
Energy Storage and Conversion
Lutetium(III) carbonate hydrate is also relevant in energy storage and conversion technologies, particularly in the development of electrochemical cells for CO2 valorization. Ionic liquids, for example, have been explored for their potential in CO2 electroreduction, where they can enhance the efficiency and selectivity of the process. This research has significant implications for carbon capture and utilization strategies, offering a pathway to convert CO2 into valuable products while also addressing the challenges of energy storage and greenhouse gas emissions (Alvarez-Guerra et al., 2015).
Propiedades
IUPAC Name |
lutetium(3+);tricarbonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH2O3.2Lu.H2O/c3*2-1(3)4;;;/h3*(H2,2,3,4);;;1H2/q;;;2*+3;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHOBAHTRTYELG-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Lu+3].[Lu+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Lu2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583779 | |
| Record name | Lutetium carbonate--water (2/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lutetium(III) carbonate hydrate | |
CAS RN |
64360-99-2 | |
| Record name | Lutetium carbonate--water (2/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



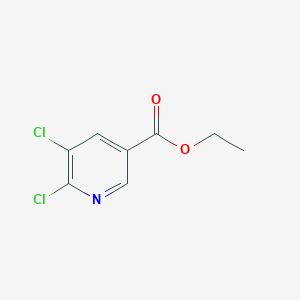

![(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1591171.png)
![6,7-Dimethylspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1591172.png)
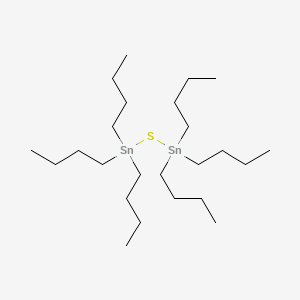
![4'-Chloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine](/img/structure/B1591177.png)


